Blancophor R
CAS No.: 1245816-75-4
Cat. No.: VC0521532
Molecular Formula: C28H22N4Na2O8S2
Molecular Weight: 652.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245816-75-4 |
|---|---|
| Molecular Formula | C28H22N4Na2O8S2 |
| Molecular Weight | 652.6 g/mol |
| IUPAC Name | disodium;5-(phenylcarbamoylamino)-2-[(E)-2-[4-(phenylcarbamoylamino)-2-sulfonatophenyl]ethenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C28H24N4O8S2.2Na/c33-27(29-21-7-3-1-4-8-21)31-23-15-13-19(25(17-23)41(35,36)37)11-12-20-14-16-24(18-26(20)42(38,39)40)32-28(34)30-22-9-5-2-6-10-22;;/h1-18H,(H2,29,31,33)(H2,30,32,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b12-11+;; |
| Standard InChI Key | OMYYIKYIUKPRDH-YHPRVSEPSA-L |
| Isomeric SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Blankophor R, systematically named 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]benzenesulfonic acid] disodium salt, is a symmetric molecule with a central stilbene backbone (C<sub>28</sub>H<sub>22</sub>N<sub>4</sub>Na<sub>2</sub>O<sub>8</sub>S<sub>2</sub>) . Its structure features two sulfonic acid groups (-SO<sub>3</sub>H) and phenylurea moieties, contributing to water solubility and fluorescence. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 652.61 g/mol |
| CAS Registry Number | 2606-93-1 |
| Percent Composition | C 51.53%, H 3.40%, N 8.59%, Na 7.05%, O 19.61%, S 9.83% |
| Tradenames | Leucophor R, Lumisol RV, Photine R |
The molecule’s fluorescence arises from its conjugated π-electron system, stabilized by electron-donating groups (-NH-) and electron-withdrawing sulfonate groups .
Synthesis and Characterization
Nucleophilic Substitution Reaction
Blankophor R is synthesized via a two-step nucleophilic substitution reaction starting from 4,4′-diamino-stilbene-2,2′-disulfonic acid. Phenyl isocyanate reacts with the amine groups, forming urea linkages (-NH-C(=O)-NH-) . Spectroscopy (FT-IR, <sup>1</sup>H NMR) confirms the presence of:
Nanoparticle Formulation
Reverse microemulsion techniques produce spherical Blankophor R nanoparticles (NPs) with an average diameter of 60 nm . The optimized microemulsion contains:
| Component | Percentage (w/w) |
|---|---|
| n-Butyl acetate | 50% |
| Water | 20% |
| Cetyltrimethylammonium bromide | 10% |
| Isopropanol | 20% |
These NPs exhibit enhanced dye transfer inhibition (DTI) in textile applications, reducing color bleeding by 40% compared to bulk formulations .
Fluorescence Mechanism
The fluorescence of Blankophor R stems from its ability to absorb UV light (300–400 nm) and emit blue light (420–480 nm). According to Oda and Yoshida’s theory , fluorescence intensity depends on:
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Conjugation length: Extended π-conjugation in the stilbene core lowers energy gaps between excited and ground states.
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Substituent effects: Electron-withdrawing sulfonate groups (-SO<sub>3</sub>Na) and electron-donating urea groups (-NH-C(=O)-NH-) create a push-pull system, enhancing intersystem crossing efficiency .
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Planar configuration: Rigid stilbene structure minimizes non-radiative decay, achieving a quantum yield of ~0.85 .
Industrial Applications
Textile and Paper Whitening
Blankophor R is widely used in detergents and paper coatings to counteract yellowing. Its nanoparticles adhere to cellulose fibers via sulfonate-cellulose hydrogen bonding, increasing whiteness index (WI) by 15–20% .
Dye Transfer Inhibition
In laundry applications, Blankophor R NPs sequester free dyes through electrostatic interactions, reducing dye redeposition by 60% at concentrations as low as 0.5% .
Biological Interactions: Enhancement of Baculovirus Activity
Unexpectedly, Blankophor R analogs like Calcofluor M2R (a stilbene brightener) enhance the insecticidal activity of nucleopolyhedroviruses (NPVs). In Spodoptera frugiperda (fall armyworm), 0.1% Calcofluor M2R:
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